Cyclopentadienylnickel

説明

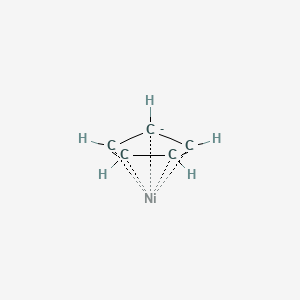

Cyclopentadienylnickel (CpNi) complexes feature a nickel center coordinated to a cyclopentadienyl (Cp) ligand, a structure that imparts unique redox stability and catalytic properties. These complexes are synthesized via methods such as reductions of CpNi(II) precursors, comproportionation of nickelocene (Cp₂Ni) with Ni(0) species, or oxidation of zerovalent nickel complexes . Key structural features include the Cp ligand’s hapticity remaining unchanged across oxidation states (Ni(I), Ni(II), Ni(III)), with minimal variation in Ni–Cp bond distances (<0.12 Å), enabling structural invariance during redox processes . This contrasts with other nickel complexes, such as Ni(diphos) systems, which undergo significant geometric reorganization upon reduction .

特性

CAS番号 |

61332-95-4 |

|---|---|

分子式 |

C5H5Ni- |

分子量 |

123.79 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;nickel |

InChI |

InChI=1S/C5H5.Ni/c1-2-4-5-3-1;/h1-5H;/q-1; |

InChIキー |

TWKFYCJMKMVFCV-UHFFFAOYSA-N |

正規SMILES |

[CH-]1C=CC=C1.[Ni] |

製品の起源 |

United States |

類似化合物との比較

Electrochemical Properties

CpNi complexes exhibit distinct redox behavior compared to other nickel complexes. Cyclic voltammetry of [CpNi(pdt)Fe(dppe)(CO)]⁺ ([1a]⁺) reveals:

- Irreversible oxidation at +0.65 V vs Fc⁰/⁺.

- Reversible one-electron reduction at −1.20 V.

- Quasi-reversible reduction near −2.15 V, which becomes irreversible in THF with bulky counterions .

Density functional theory (DFT) calculations align with experimental trends, though deviations arise due to exclusion of counterions like BF₄⁻ in computational models .

Table 1: Electrochemical Data for CpNi Derivatives

Structural and Redox Stability

CpNi complexes exhibit superior structural stability compared to Ni(diphos) systems. In Ni(diphos) complexes, reduction from Ni⁰ to Niᴵ triggers a tetrahedral-to-planar geometric shift, whereas CpNi maintains consistent geometry across oxidation states (Niᴵ–Niᴵᴵᴵ) . This invariance minimizes reorganization energy, enhancing catalytic efficiency in redox-driven reactions.

Table 2: Structural Comparison of Nickel Complexes

| Property | CpNi Complexes | Ni(diphos) Complexes |

|---|---|---|

| Redox Sensitivity | Low (geometry unchanged) | High (geometry shifts) |

| Ni–Ligand Bonds | <0.12 Å variation | >0.3 Å variation |

| Oxidation States | Stable across Niᴵ–Niᴵᴵᴵ | Limited to Niᴵ–Niᴵᴵ |

Catalytic Performance

- Polymerization : CpNi complexes yield low-molecular-weight polyacetylene (Mn ~3,000) with mixed oligomers, whereas Ni(cod)₂–CF₃COO(allyl) produces higher-Mn polymers (Mn ~12,000) .

- C–C Bond Formation : CpNi N-heterocyclic carbene (NHC) complexes show efficacy in cross-coupling reactions, comparable to palladium catalysts in specific substrates . For example, CpNi(NHC) systems catalyze Suzuki-Miyaura couplings with aryl chlorides, though with slower kinetics than Pd-based systems .

Table 3: Catalytic Activity Comparison

Trinuclear Carbonyl Chemistry

CpNi forms stable trinuclear carbonyls (Cp₃Ni₃(CO)₂), which act as thermodynamic sinks in carbonyl chemistry, unlike cobalt analogs (e.g., Co₂(CO)₈) that form diverse polynuclear species . This reflects nickel’s stronger metal-metal bonding preferences in clusters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。